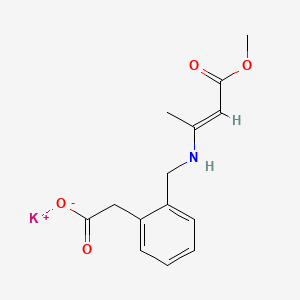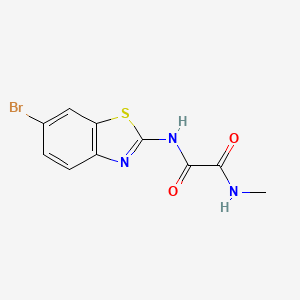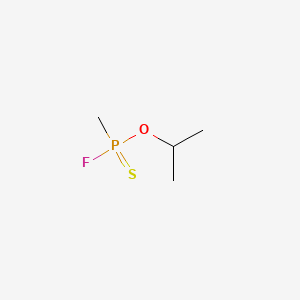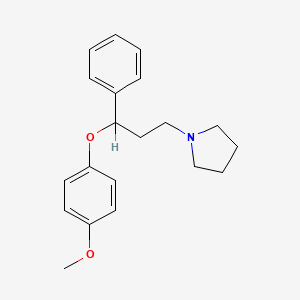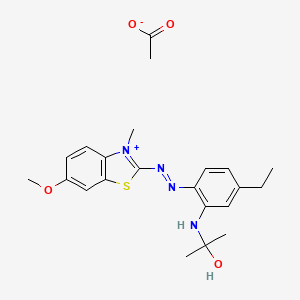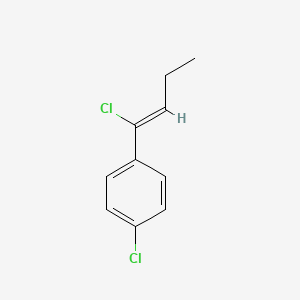
1-Chloro-4-(1-chloro-1-butenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1-chloro-1-butenyl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-butenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloro-1-butenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(1-butenyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-chloro-1-butenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-4-(1-butenyl)benzene.
Common Reagents and Conditions:
Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of halogenated benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1-chloro-1-butenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-4-(1-chloro-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atoms can act as electrophiles, reacting with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of the target molecules’ structure and function .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene:
1-Chloro-4-(1,3-dimethyl-3-butenyl)benzene: This compound has a similar structure but with a 1,3-dimethyl-3-butenyl group instead of a 1-chloro-1-butenyl group.
Uniqueness: 1-Chloro-4-(1-chloro-1-butenyl)benzene is unique due to the presence of both a chlorine atom and a 1-chloro-1-butenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83783-47-5 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3- |
InChI Key |
QFVHBWDSEZDIAV-KMKOMSMNSA-N |
Isomeric SMILES |
CC/C=C(/C1=CC=C(C=C1)Cl)\Cl |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


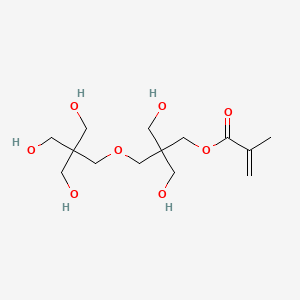




![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

